molecular formula C12H11N3O2 B1482827 3-Cyclopropyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098074-08-7

3-Cyclopropyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1482827
CAS No.: 2098074-08-7
M. Wt: 229.23 g/mol
InChI Key: FTPYQHXJOZERRH-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a cyclopropyl group, a pyridine ring, and a tetrahydropyrimidine-2,4-dione core, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of cyclopropylamine with an intermediate carbimidate, followed by reduction using ammonium formate in the presence of a catalytic amount of palladium charcoal . This method yields the desired compound with high efficiency and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the scalability and feasibility of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the cyclopropyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines

Scientific Research Applications

3-Cyclopropyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Cyclopropyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its tetrahydropyrimidine-2,4-dione core provides a versatile platform for chemical modifications, while the cyclopropyl and pyridine groups enhance its binding affinity and specificity for molecular targets.

Properties

IUPAC Name

3-cyclopropyl-6-pyridin-3-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-11-6-10(8-2-1-5-13-7-8)14-12(17)15(11)9-3-4-9/h1-2,5-7,9H,3-4H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPYQHXJOZERRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C=C(NC2=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
3-Cyclopropyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
3-Cyclopropyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
3-Cyclopropyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-Cyclopropyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
3-Cyclopropyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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